molecular formula C10H20O2 B031320 Octyl acetate CAS No. 112-14-1

Octyl acetate

Cat. No. B031320
Key on ui cas rn: 112-14-1
M. Wt: 172.26 g/mol
InChI Key: YLYBTZIQSIBWLI-UHFFFAOYSA-N
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Patent
US07271297B2

Procedure details

To a mixture of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2 (0.01 mmol) and sodium carbonate (0.03 mmol) in toluene (1.0 ml), 1-octanol (130 mg, 1 mmol) and isopropenyl acetate (5 mmol) were added, followed by stirring at 100° C. in an atmosphere of argon gas for 15 hours. The reaction mixture was analyzed by gas chromatography to find that 1-octyl isopropenyl ether, 2,2-bis(1-octyloxy)propane, and octyl acetate were produced in yields of 78%, 4%, and 16%, respectively, with a conversion from 1-octanol of 98%.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
1-octyl isopropenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-bis(1-octyloxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C(O)CCCCCCC.C(OC(C)=C)(=O)C.C(OCCCCCCCC)(C)=C.[CH2:35]([O:43][C:44]([O:47]CCCCCCCC)(C)[CH3:45])[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>C1(C)C=CC=CC=1>[C:44]([O:43][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:47])[CH3:45] |f:0.1.2|

Inputs

Step One
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
0.01 mmol
Type
reactant
Smiles
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
130 mg
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1-octyl isopropenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)OCCCCCCCC
Step Three
Name
2,2-bis(1-octyloxy)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC(C)(C)OCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. in an atmosphere of argon gas for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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